
Binucleine 2
概要
説明
Binucleine 2 is a chemical compound known for its role as a cytokinesis inhibitor. It is specifically an isoform-specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division. The compound has the empirical formula C13H11N5ClF and a molecular weight of 291.71 g/mol .
科学的研究の応用
Binucleine 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of cytokinesis and the role of Aurora B kinase in cell division.
Biology: Employed in studies involving Drosophila melanogaster to understand cell division mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit cell division.
Industry: Utilized in the development of new therapeutic agents targeting cell division pathways
作用機序
ビヌクレイン 2は、ショウジョウバエオーロラBキナーゼの活性を特異的に阻害することによって効果を発揮します。このキナーゼは、有糸分裂と細胞質分裂のさまざまな段階を調節する染色体乗客複合体の重要な構成要素です。 オーロラBキナーゼを阻害することにより、ビヌクレイン 2は微小管中央部の形成と細胞質分裂の完了を阻害し、細胞分裂の欠陥につながります .
類似の化合物:
オーロラキナーゼ阻害剤: VX-680やZM447439などの化合物はオーロラキナーゼを阻害しますが、ビヌクレイン 2のアイソフォーム特異性を欠く可能性があります。
独自性: ビヌクレイン 2は、ショウジョウバエオーロラBキナーゼに対する高いアイソフォーム特異性を持つため、他のキナーゼに影響を与えることなく細胞質分裂を研究するための貴重なツールとなっています。 この特異性により、細胞分裂におけるオーロラBキナーゼの役割についてより正確な調査が可能になります .
将来の方向性
生化学分析
Biochemical Properties
Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. This compound inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of this compound for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name this compound. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . This compound does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of this compound are stable for up to three months at -20°C . Long-term exposure to this compound in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .
Metabolic Pathways
This compound is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .
Transport and Distribution
Within cells, this compound is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .
Subcellular Localization
This compound is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Binucleine 2 involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: The compound can be reduced under specific conditions, potentially altering its functional groups.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring and cyano group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
類似化合物との比較
Aurora Kinase Inhibitors: Compounds like VX-680 and ZM447439 also inhibit Aurora kinases but may lack the isoform specificity of Binucleine 2.
Cytokinesis Inhibitors: Other inhibitors such as blebbistatin and cytochalasin D target different aspects of cytokinesis
Uniqueness: this compound is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .
特性
IUPAC Name |
N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYLHJHZOUDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?
A: this compound is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.
Q2: What key finding about cytokinesis was made possible by using this compound?
A: By utilizing this compound, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.
Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was this compound used to study this interaction?
A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] this compound, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-4,13,14,23-tetraethyl-3,8,19,24-tetramethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B1242962.png)
![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1242967.png)
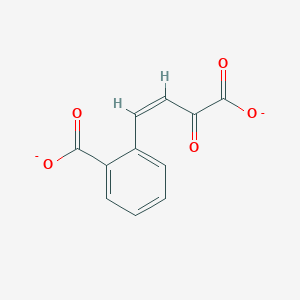
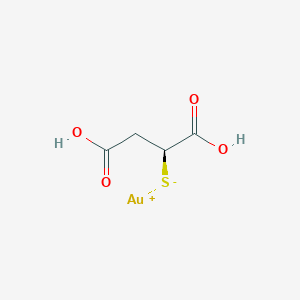
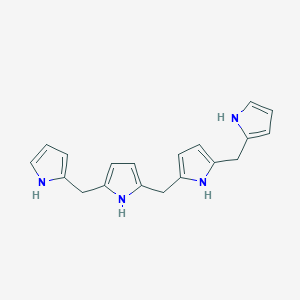

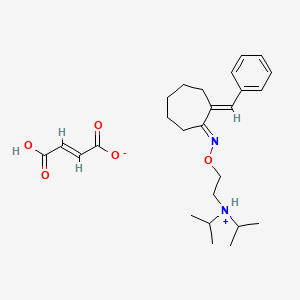
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)
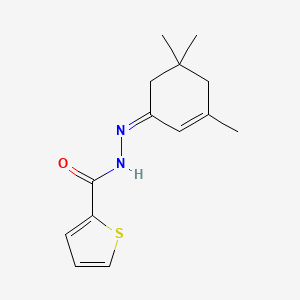
![4-[(2E)-2-{2-[6-hydroxy-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-7H-purin-7-yl]ethylidene}hydrazinyl]benzoic acid](/img/structure/B1242979.png)

![5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid](/img/structure/B1242982.png)
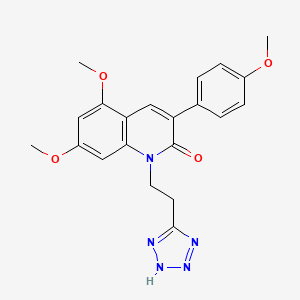
![2-[hydroxy-[[(2R)-2-(octadecoxymethyl)oxolan-2-yl]methoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1242985.png)
